acoR protein
CAS No.: 147416-64-6
Cat. No.: VC0234672
Molecular Formula: C7H15NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147416-64-6 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of AcoR Protein
Amino Acid Composition and Molecular Properties
The AcoR protein in Alcaligenes eutrophus H16 consists of 668 amino acids with a calculated molecular mass of 72.9 kDa . This relatively large size is consistent with its function as a complex regulatory protein that interacts with both DNA and potentially other cellular components.
Sequence analysis of the AcoR protein has revealed significant homologies to the primary structures of other transcriptional activators, including NifA from Azotobacter vinelandii, NtrC from Klebsiella pneumoniae, and HoxA from Alcaligenes eutrophus . These homologies suggest a common evolutionary origin and functional similarity among these regulatory proteins.
Protein Domains and Structural Motifs
AcoR protein contains several characteristic domains that are critical for its function:
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A central domain that shares striking similarities with other transcriptional activators like NifA, NtrC, and HoxA .
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A typical nucleotide-binding site with the sequence GETGSGK, which likely plays a role in ATP binding and hydrolysis as part of the protein's activation mechanism .
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A C-terminal helix-turn-helix (HTH) motif that functions as a DNA-binding site, enabling the protein to recognize and bind to specific DNA sequences in the promoter regions of regulated genes .
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A GAF domain, identified in Bacillus thuringiensis AcoR, which appears to repress enhancer transcriptional activity at the acoA promoter, suggesting a role in fine-tuning gene expression .
These structural features collectively enable AcoR to function as a sophisticated molecular switch that responds to environmental signals and regulates gene expression accordingly.
Functional Properties of AcoR Protein
Transcriptional Activation Mechanism
AcoR functions primarily as a transcriptional activator that regulates the expression of genes involved in acetoin catabolism. In Bacillus thuringiensis, AcoR positively regulates the transcription of the acoABCL operon, which encodes the acetoin dehydrogenase enzyme system (AoDH ES) responsible for breaking down acetoin .
The activation mechanism involves the binding of AcoR to specific DNA sequences upstream of the regulated genes. In Bacillus thuringiensis, the HTH domain of AcoR recognizes and specifically binds to a 13-bp inverted repeat region that participates in a 30-bp fragment located 81 bp upstream of the acoA transcriptional start site (TSS) . This binding event is a critical step in the activation of gene transcription.
The activation of gene transcription by AcoR is dependent on the alternative sigma factor σ54 (sigma 54). In Bacillus thuringiensis, a Sigma 54 controlled consensus sequence was identified 12 bp from the acoA transcriptional start site, and experimental evidence confirmed that aco operon transcription is controlled by sigma 54 .
Role in Acetoin Metabolism
Acetoin as a Metabolic Substrate
Acetoin (3-hydroxy-2-butanone) is an important physiological metabolic product in many microorganisms . It is produced during fermentation processes and can serve as a carbon and energy source for various bacteria when other preferred substrates are depleted.
The catabolism of acetoin is facilitated by the acetoin dehydrogenase enzyme system (AoDH ES), which is encoded by the acoABCL operon in Bacillus thuringiensis and the acoXABC operon in Alcaligenes eutrophus . These enzyme systems are responsible for breaking down acetoin into metabolites that can enter central carbon metabolism.
Experimental Evidence for AcoR's Essential Role
Multiple lines of experimental evidence confirm the essential role of AcoR in acetoin metabolism:
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In Bacillus thuringiensis, mutations in the acoR gene abolished acetoin utilization, demonstrating that AcoR is essential for the breakdown of acetoin .
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In Alcaligenes eutrophus, insertions of Tn5 in six transposon-induced acetoin-negative mutants were mapped within the acoR gene, further confirming its critical role in acetoin catabolism .
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Analysis of gene expression patterns revealed that acoXABC in Alcaligenes eutrophus is expressed only in acetoin-grown cells, suggesting that AcoR activates the transcription of these genes specifically in response to acetoin .
These findings collectively establish AcoR as a master regulator of acetoin metabolism, enabling bacteria to utilize this compound as a carbon source when it becomes available in their environment.
Comparative Analysis Across Different Bacterial Species
AcoR in Different Bacterial Species
Table 1: Comparative Analysis of AcoR Protein Across Bacterial Species
This comparative analysis highlights both the conserved features of AcoR across different bacterial species and the specific adaptations that may have evolved to suit the particular physiological and ecological contexts of each organism.
Evolutionary Relationships
The amino acid sequence of AcoR exhibits homologies to the primary structures of other transcriptional activators, including NifA from Azotobacter vinelandii, NtrC from Klebsiella pneumoniae, and HoxA from Alcaligenes eutrophus . These homologies suggest that AcoR belongs to a larger family of bacterial transcriptional regulators that share a common evolutionary origin.
The presence of similar structural motifs, such as the nucleotide-binding site and the helix-turn-helix DNA-binding domain, further supports this evolutionary relationship. These conserved domains likely reflect the fundamental mechanisms by which these proteins function as transcriptional activators, despite regulating different metabolic pathways in their respective organisms.
Research Findings and Experimental Data
Identification and Characterization of AcoR
The acoR gene was initially identified in Alcaligenes eutrophus H16 as a 2,004-bp gene located 239 base pairs upstream from the acoXABC operon . The translational start of acoR was determined by identifying the N-terminal amino acid sequence of an acoR'-'lacZ gene fusion .
S1 nuclease protection assay identified the transcriptional start site of acoR 109 bp upstream of the gene, and the promoter region (TTGCGC-N18-TACATT) was found to resemble the sigma 70 consensus sequence of Escherichia coli . This finding suggests that acoR itself is transcribed by the housekeeping sigma factor, unlike the acetoin catabolism genes it regulates, which are transcribed by sigma 54.
Functional Analysis of AcoR Domains
In Bacillus thuringiensis, functional analysis of AcoR revealed specific roles for its different domains:
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The HTH domain was shown to recognize and specifically bind to a 13-bp inverted repeat region that participates in a 30-bp fragment mapped 81 bp upstream of the acoA transcriptional start site .
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The GAF domain was found to repress enhancer transcriptional activity at the acoA promoter, suggesting a role in fine-tuning gene expression .
These findings provide valuable insights into the molecular mechanisms by which AcoR regulates gene expression, highlighting the specific roles of different protein domains in DNA binding and transcriptional activation.
Regulatory Mechanisms of AcoR Protein
Transcriptional Regulation of the Aco Operon
The regulation of acetoin catabolism genes by AcoR involves several interconnected mechanisms:
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In Bacillus thuringiensis, RT-PCR analysis revealed that acoABCL forms one transcriptional unit, suggesting coordinated expression of all genes involved in acetoin breakdown .
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The transcription of the aco operon is induced by acetoin, controlled by sigma 54, and positively regulated by AcoR . This combination of regulatory mechanisms ensures that the acetoin catabolism genes are expressed only when needed and in the appropriate cellular context.
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Between acoR and acoXABC in Alcaligenes eutrophus, two different types of sequences with dual rotational symmetry (CAC-(N11 to N18)-GTG and TGT-(N10 to N14)-ACA) were identified . These sequences are similar to NtrC and NifA upstream activator sequences, respectively, and likely serve as binding sites for AcoR.
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